3-Oxa-9-azaspiro[5.5]undecane hydrochloride

Physicochemical Property Drug Design Lead Optimization

Choose 3-Oxa-9-azaspiro[5.5]undecane hydrochloride for its lower predicted pKa (10.94), enhancing CNS permeability over aza analogs. This solid HCl salt simplifies handling versus the liquid free base, enabling efficient automated synthesis and library development with its rigid, constrained scaffold.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 1380300-88-8
Cat. No. B1376840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-azaspiro[5.5]undecane hydrochloride
CAS1380300-88-8
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESC1CNCCC12CCOCC2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H
InChIKeyCRGMWUWIKHZVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS 1380300-88-8) Baseline and Chemical Profile for Procurement


3-Oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic heterocyclic amine salt characterized by a fused tetrahydrofuran and piperidine ring system [1]. Its molecular formula is C9H18ClNO, with a molecular weight of 191.70 g/mol . The compound is typically supplied as a solid with a purity of 97% and is stable for storage at room temperature . It serves as a versatile building block in medicinal chemistry, particularly for introducing conformational rigidity and modulating physicochemical properties in drug candidates .

Why 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Cannot Be Replaced by In-Class Spirocyclic Amine Analogs


The substitution of a carbon atom with an oxygen atom within the spirocyclic framework of 3-oxa-9-azaspiro[5.5]undecane introduces a quantifiable shift in physicochemical properties compared to its all-carbon or alternative heteroatom-containing analogs. Specifically, the 3-oxa substitution lowers the predicted amine pKa to 10.94±0.20 , a reduction of approximately 0.23 units relative to the 3-aza analog (pKa 11.17±0.20) . This alteration directly impacts the protonation state at physiological pH, influencing solubility, membrane permeability, and target engagement. Furthermore, the hydrochloride salt form ensures a solid physical state , which simplifies handling and formulation relative to the free base, a liquid at ambient temperature . These distinctions render generic substitution with other spiro[5.5]undecane derivatives unsuitable without rigorous re-optimization of biological assays or synthetic protocols.

Quantitative Differentiation Evidence for 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride vs. Analogs


Amine pKa Reduction Relative to 3-Aza Analog

The predicted amine pKa of the 3-oxa-9-azaspiro[5.5]undecane core is 10.94±0.20 . This value is lower than the pKa of 11.17±0.20 for the structurally related 3-azaspiro[5.5]undecane analog, which lacks the oxygen heteroatom . The 0.23-unit decrease in basicity is consistent with the electron-withdrawing inductive effect of the oxygen atom.

Physicochemical Property Drug Design Lead Optimization

Physical Form: Hydrochloride Salt vs. Free Base

3-Oxa-9-azaspiro[5.5]undecane hydrochloride is supplied as a solid , whereas the free base (3-oxa-9-azaspiro[5.5]undecane) is a liquid at 20°C . The solid salt form facilitates precise weighing and reduces volatility during storage and handling.

Formulation Handling Stability

Oxa-Azaspiro Scaffold in GPR40 Agonists

A series of compounds incorporating a 1-oxa-9-azaspiro[5.5]undecane periphery were evaluated as GPR40 (FFA1) agonists. Two derivatives exhibited EC50 values of 1.621 µM and 0.904 µM, demonstrating that the oxa-azaspiro scaffold can confer potent activity in this target class [1]. While not a direct evaluation of the 3-oxa isomer, this study provides class-level evidence for the utility of oxa-azaspiro[5.5]undecane moieties in drug design.

GPCR Agonist Medicinal Chemistry Diabetes

Optimal Research and Industrial Application Scenarios for 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride


Medicinal Chemistry: Lead Optimization for CNS and GPCR Targets

The lower predicted pKa (10.94 vs. 11.17 for the aza analog) makes this compound a preferred building block for designing CNS-penetrant drugs where reduced basicity can minimize P-glycoprotein efflux and enhance passive permeability . The rigid spirocyclic framework also introduces conformational constraint, a strategy validated by the potent GPR40 agonists reported with the oxa-azaspiro scaffold (EC50 values of 0.904-1.621 µM) [1].

Chemical Biology: Synthesis of Conformationally Restricted Probes

The hydrochloride salt provides a convenient solid form for automated synthesis platforms, enabling efficient incorporation of the 3-oxa-9-azaspiro[5.5]undecane core into focused libraries for target validation studies . The unique hydrogen bonding profile, with an oxygen atom as a hydrogen bond acceptor, distinguishes it from purely carbon-based spirocycles.

Process Chemistry: Scale-up and Crystallization Studies

The solid hydrochloride salt is advantageous for process development, offering a defined melting point and facilitating purification via recrystallization. This contrasts with the liquid free base, which may require distillation for purification . The compound's stability at room temperature also simplifies storage logistics for large-scale synthesis campaigns.

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